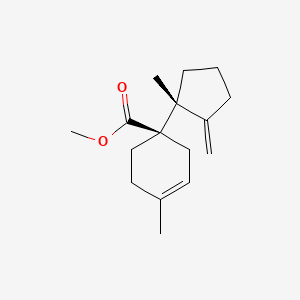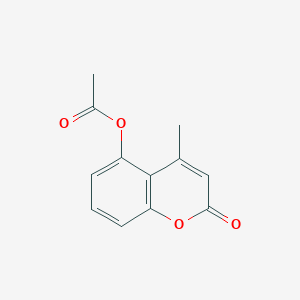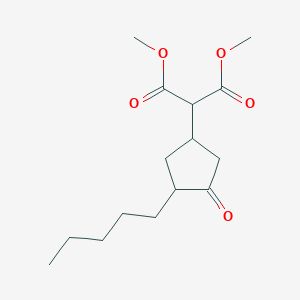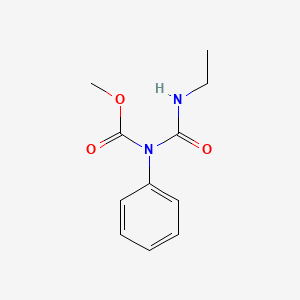
Methyl (ethylcarbamoyl)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (ethylcarbamoyl)phenylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of both methyl and ethylcarbamoyl groups attached to a phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (ethylcarbamoyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with methyl carbamate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the corresponding carbamates. This one-pot procedure is versatile and efficient, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (ethylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include substituted carbamates, amines, and phenolic compounds. These products have diverse applications in various industries .
Applications De Recherche Scientifique
Methyl (ethylcarbamoyl)phenylcarbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl (ethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission and causing various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share structural similarities but differ in their specific functional groups and applications .
Uniqueness
Methyl (ethylcarbamoyl)phenylcarbamate is unique due to its dual carbamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and as a versatile reagent in chemical research .
Propriétés
Numéro CAS |
105548-71-8 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl N-(ethylcarbamoyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-3-12-10(14)13(11(15)16-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14) |
Clé InChI |
FFZKAMPPWMKDAH-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N(C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


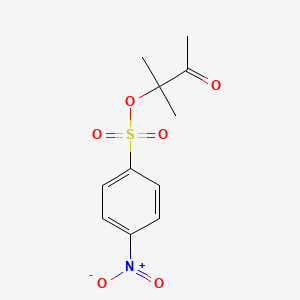
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
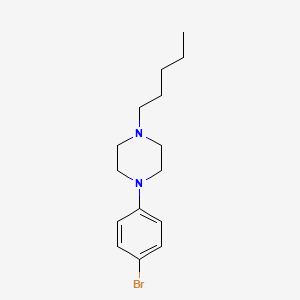
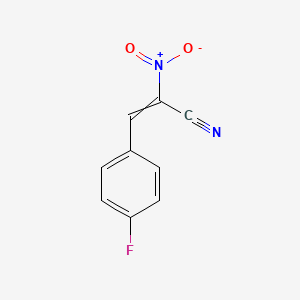
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)

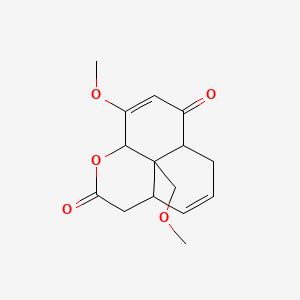
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)

